Lipophilicity Modulation: XLogP3 Shift Relative to Non-Fluorinated Analog
The ortho-fluorophenyl substitution increases computed lipophilicity by 0.1 log units compared to the unsubstituted 2-phenyl analog, as measured by the XLogP3 algorithm. In the context of CNS drug design, a ΔlogP of 0.1–0.3 can meaningfully alter permeability and plasma protein binding [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Phenyl-1,3-benzoxazole-6-carboxylic acid (CAS 594839-90-4): XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021/2025 release |
Why This Matters
Even small lipophilicity differences influence non-specific binding, solubility, and membrane permeation; the ortho-fluoro compound offers a finely tuned logP for lead optimization series where the parent phenyl is slightly too hydrophilic.
- [1] PubChem. Compound Summary for CID 11521724 and CID 10900714 (2-phenyl analog). XLogP3 computed properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
